2-Chloro-3-fluoro-4-methoxypyridine
Overview
Description
2-Chloro-3-fluoro-4-methoxypyridine is a heterocyclic compound with the molecular formula C6H5ClFNO . It has a molecular weight of 161.56 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 161.56 . The compound should be stored at room temperature .Scientific Research Applications
Chemical Reactivity and Synthesis
Lithiation Pathways
2-Chloro and 2-methoxypyridine, related to 2-Chloro-3-fluoro-4-methoxypyridine, have been studied for their lithiation pathways with lithium dialkylamides, revealing insights into the C-3 lithiation process. A proposed mechanism involves precomplexation of lithium dialkylamides near the H-6 proton, forming a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
Preparation of Fluoro-Alkoxy-Dienes
A method for preparing 2-fluoro-3-alkoxy-1,3-butadienes, using a precursor similar to this compound, has been developed. This involves eliminating HCl to yield high-yield dienes, which undergo smooth cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).
Fluorodenitration Synthesis
An efficient method for synthesizing fluoropyridines, potentially including this compound, has been demonstrated using tetrabutylammonium fluoride (TBAF) under mild conditions. This method is general for various nitropyridines (Kuduk, Dipardo, & Bock, 2005).
Deprotometalation and Functionalization
Methoxy- and fluoro-pyridines, closely related to the compound , have been deprotometalated using a lithium-zinc combination. This enables functionalization at specific positions of the pyridine ring (Hedidi et al., 2016).
X-ray and Spectroscopic Analysis
The structural features of a compound closely related to this compound have been investigated through X-ray analysis, IR, NMR, and electronic spectroscopy, providing insights into the optical properties of such compounds (Jukić et al., 2010).
Spectroscopy and Material Science
Vibrational and Electronic Spectra
Detailed studies on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, similar to the compound of interest, have been conducted. These studies provide insights into the spectral characteristics influenced by substituents like chlorine and methoxy groups (Arjunan et al., 2011).
Fluorophore Emission Properties
Research on 2-substituted pyridines, including methoxypyridine compounds, has been conducted to understand their emission properties in various solvents and solid states. This has implications for developing highly emissive fluorophores (Hagimori et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-chloro-3-fluoro-4-methoxypyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique manner, potentially leading to different biochemical changes.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may play a role in a variety of biochemical pathways.
Result of Action
Given the compound’s potential role in the synthesis of various biologically active compounds , it’s plausible that it could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
2-chloro-3-fluoro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZFYEWVWSZOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184172-10-8 | |
Record name | 2-chloro-3-fluoro-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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